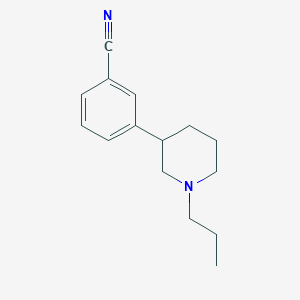
3-(1-propylpiperidin-3-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-propylpiperidin-3-yl)benzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C15H20N2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-Cyanophenyl)-N-n-propylpiperidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Overview
3-(1-propylpiperidin-3-yl)benzonitrile, also known by its CAS number 150336-90-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H20N2, with a molecular weight of approximately 232.34 g/mol. The structure features a piperidine ring substituted with a propyl group and a benzonitrile moiety, which is essential for its biological interactions.
The mechanism of action for this compound involves its interaction with various biological targets, particularly in the central nervous system (CNS). Its piperidine structure allows it to act as a ligand for neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognition.
Pharmacological Profiles
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:
- Antidepressant Effects : Studies suggest that piperidine derivatives can modulate serotonin and norepinephrine levels, contributing to antidepressant-like effects in animal models.
- Cognitive Enhancement : Some derivatives have shown promise in enhancing cognitive function, possibly through cholinergic mechanisms.
- Antipsychotic Activity : Certain structural analogs have been evaluated for antipsychotic properties, indicating potential utility in treating schizophrenia and related disorders.
In Vitro Studies
A study conducted on related compounds demonstrated that modifications in the piperidine structure significantly affect binding affinity to serotonin receptors. For instance, the introduction of different substituents on the piperidine ring altered the compounds' potency against serotonin reuptake inhibitors (SSRIs) .
| Compound | IC50 (nM) | Target Receptor |
|---|---|---|
| Compound A | 50 | 5-HT1A |
| Compound B | 30 | 5-HT2A |
| This compound | TBD | TBD |
In Vivo Studies
In vivo studies have shown that administration of similar piperidine derivatives resulted in significant reductions in depressive-like behaviors in rodent models. The behavioral assays indicated an increase in exploratory behavior and decreased immobility time in forced swim tests .
Properties
CAS No. |
150336-90-6 |
|---|---|
Molecular Formula |
C15H20N2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
3-(1-propylpiperidin-3-yl)benzonitrile |
InChI |
InChI=1S/C15H20N2/c1-2-8-17-9-4-7-15(12-17)14-6-3-5-13(10-14)11-16/h3,5-6,10,15H,2,4,7-9,12H2,1H3 |
InChI Key |
GQRIAOUUYRIMLH-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(C1)C2=CC=CC(=C2)C#N |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC=CC(=C2)C#N |
Synonyms |
3-(3-cyanophenyl)-N-n-propylpiperidine 3-(3-cyanophenyl)-N-n-propylpiperidine monohydrochloride 3-(3-cyanophenyl)-N-n-propylpiperidine monohydrochloride, (R)-isomer 3-(3-cyanophenyl)-N-n-propylpiperidine monohydrochloride, (S)-isomer 3-(3-cyanophenyl)-N-n-propylpiperidine, (R)-isomer 3-(3-cyanophenyl)-N-n-propylpiperidine, (S)-isomer DS 121 DS-121 DS121 cpd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















